Cas no 2138032-41-2 (2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide)

2-Nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a nitro-substituted benzene ring linked to a tetrahydroisoquinoline scaffold via a methylene bridge. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity and potential as an intermediate in the development of bioactive molecules. The nitro group enhances electrophilic reactivity, facilitating further functionalization, while the tetrahydroisoquinoline moiety offers a rigid framework for stereochemical control. Its sulfonamide functionality may confer binding affinity for biological targets, making it valuable for drug discovery research. The compound’s well-defined structure and synthetic versatility support its use in the design of novel pharmacophores or as a precursor in heterocyclic chemistry.
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide structure
2138032-41-2 structure
Product name:2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide
CAS No:2138032-41-2
MF:C16H17N3O4S
MW:347.388882398605
CID:5836473
PubChem ID:165501569

2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1169416
    • 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide
    • 2138032-41-2
    • Inchi: 1S/C16H17N3O4S/c20-19(21)15-7-3-4-8-16(15)24(22,23)18-11-13-10-17-9-12-5-1-2-6-14(12)13/h1-8,13,17-18H,9-11H2
    • InChI Key: RNTLTYIZFFDPKS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1C2C=CC=CC=2CNC1)(=O)=O

Computed Properties

  • Exact Mass: 347.09397721g/mol
  • Monoisotopic Mass: 347.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 1.6

2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1169416-50mg
2138032-41-2
50mg
$1308.0 2023-10-03
Enamine
EN300-1169416-10000mg
2138032-41-2
10000mg
$6697.0 2023-10-03
Enamine
EN300-1169416-1.0g
2138032-41-2
1g
$0.0 2023-06-08
Enamine
EN300-1169416-5000mg
2138032-41-2
5000mg
$4517.0 2023-10-03
Enamine
EN300-1169416-100mg
2138032-41-2
100mg
$1371.0 2023-10-03
Enamine
EN300-1169416-2500mg
2138032-41-2
2500mg
$3051.0 2023-10-03
Enamine
EN300-1169416-500mg
2138032-41-2
500mg
$1495.0 2023-10-03
Enamine
EN300-1169416-250mg
2138032-41-2
250mg
$1432.0 2023-10-03
Enamine
EN300-1169416-1000mg
2138032-41-2
1000mg
$1557.0 2023-10-03

2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide Related Literature

Additional information on 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide

2-Nitro-N-[(1,2,3,4-Tetrahydroisoquinolin-4-yl)methyl]benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 2138032-41-2, known as 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide, is a highly specialized organic compound with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a benzene ring that is further substituted with a nitro group and an isoquinoline-derived substituent.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their unique pharmacological properties and ability to form stable bonds with biological targets. The nitro group in this compound adds an additional layer of functionality, potentially enhancing its activity in biological systems. The isoquinoline moiety, a heterocyclic structure, is known for its role in modulating the physical and chemical properties of molecules, making it a valuable component in drug design.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Researchers have been exploring the role of such compounds in inhibiting key enzymes and proteins involved in various pathological processes. For instance, studies have shown that sulfonamides can act as inhibitors of kinase enzymes, which are crucial in cell signaling pathways associated with cancer and inflammatory diseases.

The synthesis of 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide involves a series of intricate chemical reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the isoquinoline derivative, followed by its coupling with the sulfonamide group under specific conditions.

In terms of physical properties, this compound exhibits a melting point that is consistent with other sulfonamides in its class. Its solubility characteristics make it suitable for use in various experimental setups, including cell culture assays and pharmacokinetic studies.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicological profile of this compound more accurately. These studies are essential for determining its suitability as a lead compound in drug discovery programs.

The integration of this compound into drug delivery systems is another area that has garnered significant attention. Its structural features make it a potential candidate for targeted drug delivery, where it can be conjugated with other molecules to enhance its efficacy and reduce side effects.

In conclusion, CAS No. 2138032-41-2 represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structure and functional groups position it as a valuable tool in advancing research and development efforts in the fields of medicinal chemistry and materials science.

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